5-(2,4-Difluorophenyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2-methylphenol: is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(2,4-Difluorophenyl)-2-methylphenol typically involves the reaction of 2,4-difluorophenylboronic acid with 2-methylphenol under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Difluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed:
Oxidation: Formation of 5-(2,4-difluorophenyl)-2-methylbenzaldehyde or 5-(2,4-difluorophenyl)-2-methylbenzoic acid.
Reduction: Formation of 5-(2,4-difluorophenyl)-2-methylcyclohexanol.
Substitution: Formation of 5-(2,4-diaminophenyl)-2-methylphenol or 5-(2,4-dithiophenyl)-2-methylphenol.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-2-methylphenol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where its chemical properties can enhance the performance and durability of the final products .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 5-(2,4-Difluorophenyl)-2-pyrimidinol
- 2,4-Difluorophenyl isocyanate
- 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-2-methylphenol is unique due to the presence of the hydroxyl group on the methylphenol structureAdditionally, the specific arrangement of fluorine atoms on the phenyl ring can influence the compound’s chemical and biological properties, making it distinct from other fluorinated compounds .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPGQZHOSCCVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683780 |
Source
|
Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-98-8 |
Source
|
Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.